Heptanoic acid, 7-(phenylamino)- is an organic compound classified as a carboxylic acid. It features a seven-carbon chain with a phenylamino group attached to the seventh carbon, making it unique due to the combination of these functional groups. This compound is of interest in various scientific fields for its potential applications in organic synthesis and biological research.
Heptanoic acid, 7-(phenylamino)- is derived from heptanoic acid, a medium-chain fatty acid, and aniline, an aromatic amine. Its molecular formula is , and it falls under the category of fatty acyls within organic compounds. The presence of both a carboxylic acid group and a phenylamino group distinguishes it from similar compounds, allowing for diverse reactivity and application.
The synthesis of heptanoic acid, 7-(phenylamino)- can be achieved through several methods:
Heptanoic acid, 7-(phenylamino)- has a complex structure characterized by its long carbon chain and functional groups:
The structure reveals the presence of an aromatic ring (phenyl group) connected to the heptanoic acid backbone, influencing its chemical behavior and reactivity .
Heptanoic acid, 7-(phenylamino)- can undergo several types of chemical reactions:
The products resulting from these reactions depend on specific conditions and reagents used. For instance:
The mechanism of action for heptanoic acid, 7-(phenylamino)- involves its interaction with molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to observed biological effects such as antimicrobial or anti-inflammatory activities. Understanding these interactions is crucial for exploring its potential therapeutic applications.
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 7-anilinoheptanoic acid |
| InChI | InChI=1S/C13H19NO2/c15-16 |
| InChI Key | NAHZFKSAEXCXOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NCCCCCCC(=O)O |
Heptanoic acid, 7-(phenylamino)- has several significant applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: